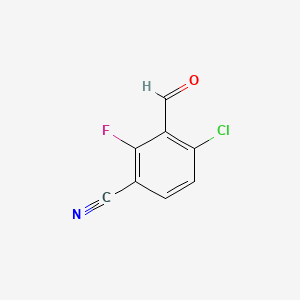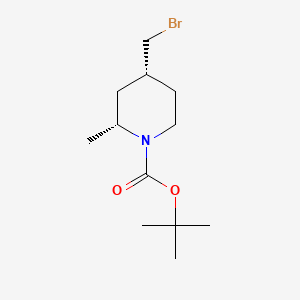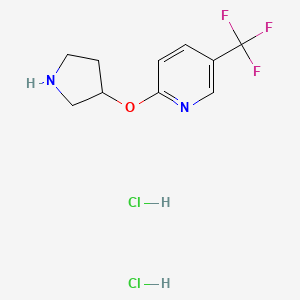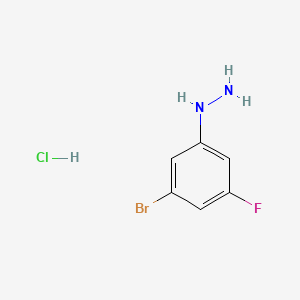![molecular formula C6H8BF3O2 B13471509 (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid](/img/structure/B13471509.png)
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Trifluoromethyl)bicyclo[111]pentan-1-yl)boronic acid is a unique organoboron compound characterized by its bicyclic structure and the presence of a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid typically involves the following steps:
Formation of the Bicyclic Structure: The bicyclo[1.1.1]pentane core is synthesized through a series of cyclization reactions. One common method involves the use of a [1.1.1]propellane precursor, which undergoes a radical cyclization to form the bicyclic structure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Boronic Acid Functionalization: The final step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using boron reagents such as bis(pinacolato)diboron (B2Pin2) under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
科学研究应用
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is used in the development of bioactive molecules and as a probe in biological studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.
相似化合物的比较
Similar Compounds
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol: Similar structure but with a hydroxyl group instead of a boronic acid group.
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)amine: Similar structure but with an amine group instead of a boronic acid group.
(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
Uniqueness
The presence of the boronic acid group in (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid makes it unique compared to its analogs. This functional group allows for versatile chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C6H8BF3O2 |
|---|---|
分子量 |
179.93 g/mol |
IUPAC 名称 |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]boronic acid |
InChI |
InChI=1S/C6H8BF3O2/c8-6(9,10)4-1-5(2-4,3-4)7(11)12/h11-12H,1-3H2 |
InChI 键 |
SEWYXHGWDFGYAU-UHFFFAOYSA-N |
规范 SMILES |
B(C12CC(C1)(C2)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B13471433.png)

![rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13471446.png)
![tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B13471447.png)
![4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13471450.png)


![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)
![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B13471481.png)


![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine](/img/structure/B13471498.png)

